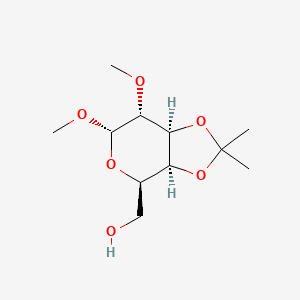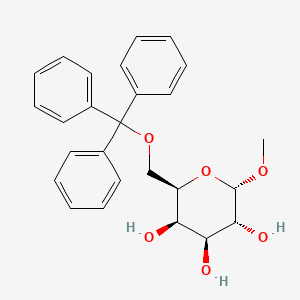
Volinanserin-d4 Hydrochloride Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Volinanserin-d4 Hydrochloride Salt is a labeled serotonin 5-HT2A receptor antagonist. It is a deuterium-labeled form of Volinanserin Hydrochloride, with the molecular formula C22H25D4ClFNO3 and a molecular weight of 413.95 . This compound is primarily used in scientific research to investigate the function of the 5-HT2A receptor, which plays a significant role in various neurological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Volinanserin-d4 Hydrochloride Salt involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the Volinanserin molecule. The synthetic route typically includes the following steps:
Protection of Ethyl Isonipecotate: Ethyl isonipecotate is protected with Boc anhydride to form ethyl n-boc-4-piperidinecarboxylate.
Ester-Amide Interchange: This intermediate undergoes ester-amide interchange with N-Methoxymethylamine HCl in the presence of a coupling agent like CDI.
Weinreb Ketone Synthesis: Benzoylation with 1,2-Dimethoxybenzene leads to the formation of 1-Boc-4-(3,4-dimethoxybenzoyl)piperidine.
Acid Removal: The urethane protecting group is removed to yield (3,4-dimethoxyphenyl)-piperidin-4-ylmethanone.
Reduction: The ketone is reduced with sodium borohydride to form (3,4-Dimethoxyphenyl)-piperidin-4-ylmethanol.
SN2 Alkylation: The secondary nitrogen is alkylated with 4-Fluorophenethyl bromide to complete the synthesis of Volinanserin.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to meet commercial demands. The process includes stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Volinanserin-d4 Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Volinanserin-d4 Hydrochloride Salt is widely used in scientific research due to its role as a serotonin 5-HT2A receptor antagonist. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for quantitation during drug development.
Biology: Investigates the function of the 5-HT2A receptor in various biological processes.
Medicine: Explores potential therapeutic applications, including antipsychotic and antidepressant effects.
Industry: Utilized in the development of new pharmaceuticals and as a control in various biological studies
Mecanismo De Acción
Volinanserin-d4 Hydrochloride Salt exerts its effects by selectively antagonizing the serotonin 5-HT2A receptor. This receptor is involved in various neurological processes, including mood regulation, cognition, and perception. By blocking the 5-HT2A receptor, this compound can modulate these processes, making it a valuable tool in neuropharmacological research .
Comparación Con Compuestos Similares
Similar Compounds
- Glemanserin
- Pruvanserin
- Roluperidone
- Lenperone
- Lidanserin
- Ketanserin
- Ritanserin
- Eplivanserin
- Pimavanserin
Uniqueness
Volinanserin-d4 Hydrochloride Salt is unique due to its deuterium labeling, which enhances its stability and allows for precise quantitation in pharmacokinetic studies. This makes it particularly valuable in drug development and research compared to its non-labeled counterparts .
Propiedades
IUPAC Name |
(R)-(2,3-dimethoxyphenyl)-[1-[1,1,2,2-tetradeuterio-2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FNO3.ClH/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16;/h3-9,17,21,25H,10-15H2,1-2H3;1H/t21-;/m1./s1/i10D2,13D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTCZHOIXUDOLR-XBZIDIQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=C(C=C1)F)C([2H])([2H])N2CCC(CC2)[C@H](C3=C(C(=CC=C3)OC)OC)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-BENZYL-4-[(6-BENZYLOXY-5-METHOXY-1-INDANONE)-2-YLIDENYL]METHYLPIPERIDINE](/img/structure/B1140796.png)
![[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate](/img/structure/B1140800.png)












